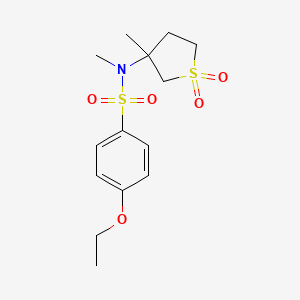

![molecular formula C7H11N3O B2800439 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine CAS No. 1513130-41-0](/img/structure/B2800439.png)

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

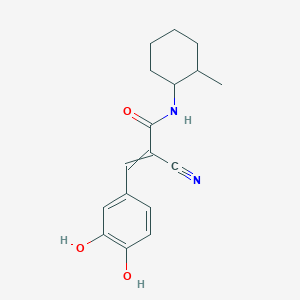

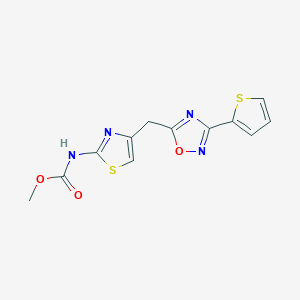

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine is a chemical compound with the molecular formula C7H11N3O . It is a research chemical and more detailed information can be found on chemical databases .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano ring fused with a pyrazol ring. The compound has a molecular weight of 153.18 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.18 and a molecular formula of C7H11N3O . Other properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis of Pyrano[2,3-c]pyrazoles

Enders et al. (2012) developed an efficient one-pot asymmetric synthesis for a class of biologically active heterocycles, including tetrahydropyrano[2,3-c]pyrazoles. These compounds were obtained via a secondary amine-catalyzed Michael/Wittig/oxa-Michael reaction sequence, yielding good to very good yields and excellent enantioselectivities after a single purification step.

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives. They conducted a study involving hydroxymethyl pyrazole derivatives, leading to the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and other compounds. Their work involved structural identification using various techniques, including single crystal X-ray crystallography, and explored the origin of biological activity against breast cancer and microbes.

Microwave-Assisted Synthesis of Pyrano-Fused Pyrazolo[3,4-b]pyridines

Xu et al. (2014) synthesized a series of pyrano-fused pyrazolo[3,4-b]pyridine derivatives using a microwave-assisted three-component reaction. This method provided an efficient and promising synthetic strategy for constructing the tricyclic pyrano-fused pyrazolo[3,4-b]pyridine skeleton.

Novel Heterogeneous Catalyst for Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Maleki and Ashrafi (2014) developed a simple, efficient, and environmentally benign route for synthesizing pyrano[2,3-c]pyrazole derivatives. They utilized NH4H2PO4/Al2O3 as a catalyst, achieving good yields and easy work-up processes.

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

Al-Matar et al. (2010) reported a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles. They demonstrated that these compounds could be obtained by mixing various reagents, including ethyl acetoacetate and hydrazine hydrate, in the absence of solvent.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-7(8)5-4-11-3-2-6(5)9-10/h2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRVTGXMHAXWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2COCCC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

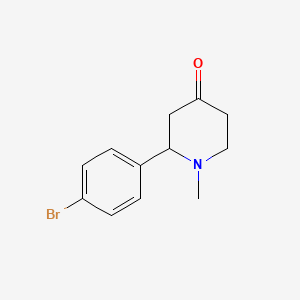

![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)

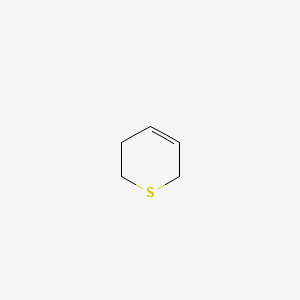

![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)

![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)

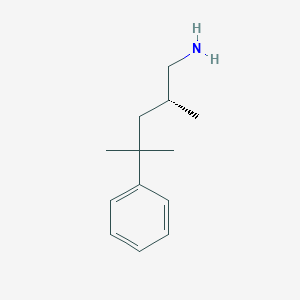

![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)